N-(6-Chloropyridazin-3-yl)acetamide

Description

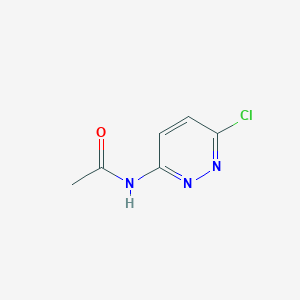

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(6-chloropyridazin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c1-4(11)8-6-3-2-5(7)9-10-6/h2-3H,1H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQTYWWIVXWOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598026 | |

| Record name | N-(6-Chloropyridazin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14959-31-0 | |

| Record name | N-(6-Chloropyridazin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 6 Chloropyridazin 3 Yl Acetamide and Its Derivatives

Established Reaction Pathways and Synthetic Routes

The construction of N-(6-chloropyridazin-3-yl)acetamide and related compounds relies on well-established organic reactions. These methods primarily involve the formation of the amide bond and the introduction or modification of the chloro substituent on the pyridazine (B1198779) ring.

A primary and straightforward method for synthesizing this compound is through the nucleophilic acylation of 3-amino-6-chloropyridazine (B20888). medchemexpress.commedchemexpress.com This reaction involves the attack of the amino group of the pyridazine precursor on an acylating agent. libretexts.orglibretexts.org The general mechanism proceeds via a nucleophilic addition-elimination pathway, where the amine adds to the carbonyl carbon of the acylating agent to form a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate then collapses, eliminating a leaving group to form the stable amide product. libretexts.orgyoutube.com

Common acylating agents for this transformation include acetyl chloride or acetic anhydride (B1165640). The reactivity of these agents is high, often allowing the reaction to proceed under mild conditions. libretexts.org The choice of solvent is also crucial and is typically an aprotic solvent that can dissolve the reactants without participating in the reaction.

To illustrate this, consider the following reaction:

Reactants: 3-Amino-6-chloropyridazine and Acetyl Chloride

Product: this compound

Mechanism: Nucleophilic Acyl Substitution

A variety of N-aryl-2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]acetamides have been synthesized through the reaction of 4-amino-1,2,4-triazolyl-3-thiol with N-aryl-2-chloroacetamides. nbuv.gov.ua

Amidation reactions are fundamental in organic synthesis and are widely used to create the amide linkage in various molecules, including those with pyridazine scaffolds. nih.govmdpi.com These reactions can involve the coupling of a pyridazine carboxylic acid derivative with an amine or, conversely, the reaction of an aminopyridazine with a carboxylic acid or its activated form. mdpi.comacs.org

Several methods can be employed to facilitate these amidation reactions:

Use of Coupling Reagents: Reagents like O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) can be used to activate the carboxylic acid, enhancing its reactivity towards the amine. acs.org

In Situ Acyl Chloride Formation: Carboxylic acids can be converted to the more reactive acyl chlorides in situ using reagents like oxalyl chloride. acs.org This is then followed by the addition of the amine to form the amide. acs.org

Metal-Catalyzed Reactions: Certain metal catalysts can promote direct amidation reactions between carboxylic acids and amines, offering a more atom-economical route. mdpi.com

These amidation strategies have been successfully applied in the synthesis of various biologically active molecules containing the pyridazine core. For instance, a series of [6-(3-pyridyl)pyridazin-3-yl]amides were synthesized and showed aphicidal properties. nih.gov

The introduction of a chlorine atom onto the pyridazine ring can often be achieved by treating a corresponding pyridazinone precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation converts a hydroxyl group into a chloro group, which can then serve as a leaving group for further functionalization through nucleophilic substitution reactions. mdpi.com

The chloro group itself can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at that position. This versatility makes chloro-substituted pyridazines valuable intermediates in the synthesis of diverse derivatives.

Advanced Synthetic Techniques and Reaction Conditions

To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques are being explored for the synthesis of this compound and its analogs.

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are soluble in two different immiscible phases (e.g., aqueous and organic). youtube.comyoutube.comyoutube.com In the context of N-acylation, PTC can facilitate the reaction between an aminopyridazine (soluble in an organic solvent) and an acylating agent that may be part of an aqueous phase or generated from a salt. researchgate.netptfarm.pl

A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), acts as a shuttle. youtube.comresearchgate.net It transports the nucleophile (or a deprotonated form of the amine) from the aqueous phase to the organic phase, where it can react with the acylating agent. youtube.comyoutube.com This technique can lead to higher reaction rates, milder reaction conditions, and simplified work-up procedures. youtube.comresearchgate.net

Table 1: Examples of Phase Transfer Catalysts

| Catalyst Name | Abbreviation |

|---|---|

| Tetrabutylammonium Bromide | TBAB |

This table is generated based on available data and is for illustrative purposes.

Solvent-free or "neat" reaction conditions represent a significant step towards greener chemistry. By eliminating the solvent, these methods can reduce waste, lower costs, and simplify purification processes. For the synthesis of amides, solvent-free approaches often involve heating a mixture of the carboxylic acid and the amine, sometimes in the presence of a catalyst. mdpi.com

While direct heating can be effective, the use of catalysts is often necessary to achieve reasonable reaction times and yields, especially for less reactive substrates. mdpi.com Iron(III) chloride (FeCl₃) has been shown to be an effective Lewis acid catalyst for direct amidations under solvent-free conditions at lower temperatures and with shorter reaction times. mdpi.com

Table 2: Comparison of Synthetic Conditions

| Method | Solvent | Catalyst | Temperature |

|---|---|---|---|

| Conventional | Aprotic (e.g., DCM, THF) | None or Coupling Agent | Room Temp. to Reflux |

| Phase Transfer Catalysis | Biphasic (e.g., H₂O/DCM) | PTC (e.g., TBAB) | Room Temperature |

This table provides a general comparison based on literature findings.

Optimization of Reaction Parameters (Stoichiometry, Temperature, Time, Purification)

The synthesis of this compound is typically achieved through the acylation of 3-amino-6-chloropyridazine. This transformation is a common and fundamental reaction in organic synthesis. The most conventional method involves the use of an acylating agent such as acetic anhydride or acetyl chloride. psu.edusciencemadness.org A general approach involves refluxing 3-amino-6-chloropyridazine with the corresponding acid anhydride to yield the N-substituted product. inforang.com

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and cost-effective. Key parameters that are often fine-tuned include stoichiometry of reactants, reaction temperature, reaction duration, and the purification method. The optimization process often involves a systematic variation of one parameter at a time while keeping others constant to determine the optimal conditions. acs.org

Stoichiometry: The molar ratio of the reactants, specifically the amine (3-amino-6-chloropyridazine) and the acylating agent (e.g., acetic anhydride), plays a significant role in the reaction outcome. While a 1:1 stoichiometric ratio is theoretically required, in practice, a slight excess of the acylating agent is often employed to ensure complete conversion of the starting amine. However, a large excess should be avoided as it can lead to the formation of di-acylated byproducts and complicates the purification process.

Temperature: The reaction temperature directly influences the rate of the acylation reaction. Amidation reactions may require elevated temperatures to proceed at a reasonable rate. nih.gov The reaction can be conducted at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. Monitoring the reaction at different temperatures (e.g., 60°C and 30°C) can help in understanding the influence of temperature on the reaction kinetics and identifying the optimal temperature for achieving a high yield in a reasonable timeframe. researchgate.net

Time: The reaction time is another critical parameter that needs to be optimized. The reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. Insufficient reaction time will result in incomplete conversion, while an unnecessarily long reaction time can lead to the formation of degradation products.

Purification: After the reaction is complete, the crude product needs to be purified to remove any unreacted starting materials, byproducts, and the catalyst. Common purification techniques for solid products include recrystallization from a suitable solvent or solvent mixture, and column chromatography. The choice of the purification method depends on the physical properties of the product and the nature of the impurities.

The following table summarizes a hypothetical optimization study for the synthesis of this compound from 3-amino-6-chloropyridazine and acetic anhydride.

Table 1: Hypothetical Optimization of Reaction Parameters for the Synthesis of this compound

| Entry | Stoichiometry (Amine:Anhydride) | Temperature (°C) | Time (h) | Purification Method | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 1:1 | 80 | 4 | Recrystallization | 75 | 95 |

| 2 | 1:1.2 | 80 | 4 | Recrystallization | 85 | 98 |

| 3 | 1:1.5 | 80 | 4 | Recrystallization | 87 | 97 |

| 4 | 1:1.2 | 100 | 2 | Recrystallization | 92 | 98 |

| 5 | 1:1.2 | 100 | 4 | Recrystallization | 90 | 96 |

| 6 | 1:1.2 | 120 | 1 | Recrystallization | 95 | 99 |

| 7 | 1:1.2 | 120 | 2 | Recrystallization | 93 | 97 |

| 8 | 1:1.2 | 120 | 1 | Column Chromatography | 94 | >99 |

Preparation of Structurally Related Pyridazine Analogues and Hybrid Molecules

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of structurally related pyridazine analogues and hybrid molecules. The reactivity of the chloro substituent on the pyridazine ring allows for its displacement by various nucleophiles, leading to the generation of diverse derivatives.

Pyrazole-Pyridazine Hybrids: Hybrid molecules incorporating both pyrazole (B372694) and pyridazine moieties have been synthesized and are of significant interest in medicinal chemistry. nih.gov One approach to these hybrids involves the reaction of a pyridazine derivative with a pyrazole-containing intermediate. For instance, new pyrazole-pyridazine based hybrids have been designed and synthesized, where the two pharmacophores are combined within a single molecular framework. nih.govrsc.org The synthesis of these hybrids often involves multi-step reaction sequences. nih.gov

Triazolopyridazine Derivatives: Another important class of related compounds is the triazolopyridazine family. These fused heterocyclic systems can be prepared from chloropyridazine precursors. For example, triazolopyridazine derivatives can be synthesized through the reaction of a hydrazinylpyridazine with reagents that facilitate the formation of the triazole ring. nih.gov In one specific method, a 2-hydrazinyl-3-chloropyridine derivative undergoes a microwave-assisted ring-closure reaction with a carboxylic acid in the presence of phosphorus oxychloride to yield a triazolo[4,3-a]pyridine derivative. google.com Similarly, triazolo[3,4-a]phthalazine derivatives have been synthesized, showcasing the versatility of this synthetic strategy. nih.gov The synthesis of triazolo-pyridazine and -pyrimidine derivatives has also been reported as potential c-Met inhibitors. nih.gov

Other Pyridazine Derivatives: The chlorine atom in this compound can be substituted by various nucleophiles to generate a library of analogues. For example, reaction with thiols can lead to the formation of thioether derivatives. The synthesis of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide involves the reaction of a pyridazine derivative with 4-fluorobenzylthiol. evitachem.com Furthermore, the amide functionality can be modified. For instance, N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives have been synthesized as potential TYK2 inhibitors. nih.gov

The following table provides a summary of some structurally related pyridazine analogues and the key reagents used in their synthesis.

Table 2: Examples of Structurally Related Pyridazine Analogues and Key Reagents

| Analogue/Hybrid Type | Key Starting Material | Key Reagent(s) | Resulting Core Structure |

|---|---|---|---|

| Pyrazole-Pyridazine Hybrid | Pyridazine derivative | Pyrazole-containing intermediate | Pyrazole-Pyridazine |

| Triazolopyridazine | Hydrazinylpyridazine | Carboxylic acid, Phosphorus oxychloride | Triazolo[4,3-a]pyridazine |

| Thioether Derivative | Chloropyridazine derivative | Thiol (e.g., 4-fluorobenzylthiol) | Thioether-substituted Pyridazine |

| N-Substituted Carboxamide | Pyridazine-3-carboxylic acid | Amine | Pyridazine-3-carboxamide |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Amino-6-chloropyridazine |

| Acetic anhydride |

| Acetyl chloride |

| N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide |

| 4-Fluorobenzylthiol |

| N-(methyl-d3) pyridazine-3-carboxamide |

| Phosphorus oxychloride |

| Triazolo[4,3-a]pyridine |

| Triazolo[3,4-a]phthalazine |

| c-Met inhibitors |

Chemical Reactivity and Derivatization Strategies for N 6 Chloropyridazin 3 Yl Acetamide

Nucleophilic Substitution Reactions at the Pyridazine (B1198779) Core

The electron-deficient nature of the pyridazine ring, further activated by the presence of the chlorine atom, makes the C-6 position susceptible to nucleophilic attack. This allows for the displacement of the chlorine atom by a variety of nucleophiles, providing a versatile platform for the synthesis of diverse derivatives.

Displacement of the Chlorine Atom by Nitrogen-Containing Nucleophiles (Amines, Hydrazines)

The substitution of the chlorine atom in 6-chloropyridazine derivatives with nitrogen-based nucleophiles is a widely employed strategy for the synthesis of novel compounds. This reactivity is exemplified by the reaction of methyl 6-chloro-3-pyridazinecarboxylate with primary alkylamines, which readily yields the corresponding 6-alkylamino-3-pyridazinecarboxamide derivatives. clockss.org Similarly, amination of 3,6-dichloropyridazine (B152260) with ammonia (B1221849) in the presence of a water-soluble polyether has been shown to produce 3-amino-6-chloropyridazine (B20888), highlighting the lability of the chloro substituent. google.com

The reaction with hydrazine (B178648) derivatives is also a facile process. For instance, treatment of 3,6-dichloropyridazine with hydrazine hydrate (B1144303) leads to the formation of 3,6-dihydrazinopyridazine. koreascience.kr This reaction underscores the potential for introducing hydrazinyl moieties, which can serve as precursors for further heterocyclic ring formations. The reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate to form 1-(3-chloropyridin-2-yl)hydrazine further illustrates the general applicability of this transformation in related heterocyclic systems. researchgate.net

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Starting Material | Nucleophile | Product | Reference |

| Methyl 6-chloro-3-pyridazinecarboxylate | Butylamine (B146782) | N-butyl-6-butylamino-3-pyridazinecarboxamide | clockss.org |

| 3,6-Dichloropyridazine | Ammonia | 3-Amino-6-chloropyridazine | google.com |

| 3,6-Dichloropyridazine | Hydrazine hydrate | 3,6-Dihydrazinopyridazine | koreascience.kr |

| 2,3-Dichloropyridine | Hydrazine hydrate | 1-(3-Chloropyridin-2-yl)hydrazine | researchgate.net |

Reactions with Sulfur-Containing Nucleophiles (Thiols)

The chlorine atom at the C-6 position of the pyridazine ring can also be readily displaced by sulfur-containing nucleophiles. This provides a route to a variety of thioether derivatives. While direct examples with N-(6-Chloropyridazin-3-yl)acetamide are not extensively documented in the readily available literature, the reactivity of analogous 6-chloropyridazine compounds strongly supports this transformation. The synthesis of various pyridazine derivatives with sulfur-containing substituents demonstrates the viability of this approach.

Etherification Reactions with Oxygen-Containing Nucleophiles (Alkoxides)

The formation of ether linkages at the 6-position of the pyridazine ring can be achieved through nucleophilic substitution with alkoxides. The reaction of methyl 6-chloro-3-pyridazinecarboxylate with sodium ethoxide, for instance, results in the formation of 6-ethoxy-3-pyridazinecarboxylic acid, albeit with the potential for side reactions at the ester group. clockss.org The use of excess sodium hydride was found to be crucial for driving the reaction to completion. clockss.org This indicates that under appropriate conditions, the chlorine atom of this compound can be replaced by alkoxy groups to furnish the corresponding ether derivatives.

Transformations of the Acetamide (B32628) Moiety

The acetamide group of this compound offers another site for chemical modification, allowing for further diversification of the molecular structure.

Hydrolysis and Amidation Modifications

The acetamide group can be hydrolyzed to the corresponding amine under acidic or basic conditions. For example, the hydrolysis of 3-chloropyridazin-6-one has been achieved using aqueous sodium hydroxide (B78521) solution. koreascience.kr While this is not a direct analogue, it demonstrates the feasibility of transformations at substituents on the pyridazine ring under basic conditions. The hydrolysis of the acetamide group in this compound would yield 6-chloro-3-aminopyridazine, a valuable building block for further synthesis. chemicalbook.comnih.gov

Furthermore, amidation reactions can be performed to modify the acetamide group. For instance, the reaction of methyl 6-chloro-3-pyridazinecarboxylate with butylamine can lead to the formation of N-butyl-6-chloro-3-pyridazinecarboxamide, demonstrating that the amide bond can be formed in the presence of the chloropyridazine core. clockss.org

Reduction Reactions of the Amide Group

Oxidative Transformations of the Pyridazine Ring System

The pyridazine ring system within this compound is susceptible to oxidative transformations, primarily at the nitrogen atoms, leading to the formation of N-oxides. While specific studies on the direct oxidation of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on related pyridazine and pyridine (B92270) derivatives.

The oxidation of the nitrogen atom in a pyridine ring to form a pyridine N-oxide is a well-established transformation, often achieved using peracids or hydrogen peroxide. researchgate.netambeed.com For instance, the oxidation of various pyridine derivatives has been successfully carried out using hydrogen peroxide in acetic acid or with reagents like m-chloroperoxybenzoic acid (m-CPBA). The introduction of an N-oxide functionality significantly alters the electronic properties of the heterocyclic ring, influencing its reactivity towards both electrophiles and nucleophiles. nih.gov

In the context of pyridazine derivatives, the formation of pyridazine N-oxides is also a known transformation. chemicalbook.comresearchgate.net Research has shown that the presence of substituents on the pyridazine ring can influence the outcome of oxidation reactions. For example, studies on the photochemical deoxygenation of pyridazine N-oxides have indicated that a chlorine atom at the C6 position is crucial for the efficiency of the reaction. bldpharm.com This suggests that the corresponding N-oxide of this compound would likely be a stable and accessible compound.

Furthermore, advancements in green chemistry have led to the development of more environmentally friendly oxidation methods. One such method employs a recyclable anhydride (B1165640) catalyst in the presence of hydrogen peroxide for the N-oxidation of pyridine derivatives, a technique that could potentially be applied to this compound. rsc.org

The formation of an N-oxide derivative of this compound would open up new avenues for derivatization. Pyridine N-oxides can undergo a variety of subsequent reactions, including nucleophilic substitution at the α- and γ-positions and rearrangements, thereby providing access to a wider range of functionalized pyridazine compounds. nih.gov

Table 1: Examples of Oxidizing Agents for N-Oxide Formation in Pyridine and Pyridazine Systems

| Oxidizing Agent | Substrate Class | Product | Reference |

| Hydrogen Peroxide/Acetic Acid | Pyridine derivatives | Pyridine N-oxides | |

| m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine derivatives | Pyridine N-oxides | |

| Hydrogen Peroxide/Recyclable Anhydride | Pyridine derivatives | Pyridine N-oxides | rsc.org |

| Peroxybenzoic acid | Pyridine | Pyridine-N-oxide | nih.gov |

This compound as a Precursor and Building Block in Multi-Step Organic Synthesis

This compound serves as a valuable precursor and building block in multi-step organic synthesis, primarily due to the reactive chlorine atom on the pyridazine ring. This chloro-substituent is amenable to various cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

One of the most significant applications of chloropyridazine derivatives, including those structurally related to this compound, is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. chemicalbook.combldpharm.com This reaction enables the formation of a carbon-carbon bond between the chloropyridazine core and various aryl or heteroaryl boronic acids. For example, 3-amino-6-chloropyridazine, a close structural analog and potential synthetic precursor to the title compound, has been effectively used in Suzuki-Miyaura reactions to synthesize 3-amino-6-arylpyridazines. researchgate.net These products can then be further modified to generate a diverse library of compounds.

The versatility of the chloropyridazine scaffold is further highlighted by its use in the synthesis of biologically active molecules. Research has shown that chloropyridazine hybrids can be designed and synthesized to act as promising anticancer agents. researchgate.net By utilizing the chloro-substituent as a handle for molecular elaboration, researchers can construct novel compounds with potential therapeutic applications.

The acetamido group at the 3-position also influences the reactivity and can participate in or direct further chemical transformations. While the primary reactive site for diversification is the C-Cl bond, the amide functionality can be hydrolyzed or modified, providing another point for structural variation.

The general synthetic utility of chloropyridazines as building blocks is well-established. They serve as precursors to a wide range of substituted pyridazines with applications in medicinal chemistry and materials science. The ability to selectively functionalize the chloropyridazine ring through cross-coupling reactions makes this compound a key intermediate for the synthesis of complex heterocyclic systems.

Table 2: Examples of Reactions Utilizing Chloropyridazines as Precursors

| Reaction Type | Chloropyridazine Derivative | Reagent/Catalyst | Product Type | Reference |

| Suzuki-Miyaura Coupling | 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acids / Pd catalyst | 6-Aryl-5-dialkylaminopyridazinone | chemicalbook.com |

| Suzuki-Miyaura Coupling | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids / Pd(PPh₃)₄ | 3,6-Di(hetero)arylpyridazines | bldpharm.com |

| Nucleophilic Substitution | 3,6-Dichloropyridazine | 4-Hydroxybenzaldehyde / K₂CO₃ | 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde | researchgate.net |

| Suzuki-Miyaura Coupling | 3-Amino-6-chloropyridazine | Arylboronic acids / Pd(0) catalyst | 3-Amino-6-arylpyridazines | researchgate.net |

Biological Activities and Proposed Mechanisms of Action of N 6 Chloropyridazin 3 Yl Acetamide and Its Analogues

Antimicrobial Research

The pyridazine (B1198779) nucleus is a key pharmacophore in a variety of biologically active compounds, and its derivatives have been a subject of significant interest in the search for new antimicrobial agents.

Antibacterial Spectrum and Efficacy Studies

Several studies have highlighted the potential of N-(6-Chloropyridazin-3-yl)acetamide analogues as antibacterial agents. For instance, a series of new heterocyclic compounds based on 6-chloropyridazin-3(2H)-thione, a related pyridazine derivative, demonstrated notable activity against both Gram-positive and Gram-negative bacteria. researchgate.net Some of these synthesized compounds showed a highly responsive action against the tested bacterial strains. researchgate.net

In a broader context of acetamide (B32628) derivatives, research has consistently shown their efficacy against a range of bacterial species. nih.gov For example, certain acetamide derivatives have exhibited significant inhibition zones against E. coli and P. mirabilis. nih.gov The inclusion of a chloro group in acetamide structures has been noted to potentially enhance antimicrobial activity. mdpi.com This is supported by findings where 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed promising activity against Klebsiella pneumoniae. mdpi.com The antibacterial potential of these compounds is often evaluated by their minimum inhibitory concentration (MIC) and the diameter of inhibition zones in agar (B569324) well diffusion assays. nih.govnih.gov

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Good potential | mdpi.com |

| Acetamide derivatives 22 and 23 | E. coli and P. mirabilis | Inhibition zones of 6.0 to 8.4 mm at MIC of 12.5 μg/mL | nih.gov |

| Benzofuran-triazole hybrid 10e | E. coli | Activity similar to penicillin (24 mm inhibition zone) | nih.gov |

| Benzofuran-triazole hybrid 10e | B. subtilis | Relatively less effective (8 mm inhibition zone) | nih.gov |

Antifungal Investigations

In addition to antibacterial properties, pyridazine derivatives have been investigated for their antifungal activity. The same study that demonstrated the antibacterial efficacy of compounds derived from 6-chloropyridazin-3(2H)-thione also reported their effectiveness against fungi. researchgate.net This suggests a broad-spectrum antimicrobial potential for this class of compounds.

Similarly, other acetamide derivatives have shown promise in antifungal research. For example, the addition of a chlorine atom to an acetamide molecule was found to induce significant antifungal activity against Candida albicans, with 2-chloro-N-(2-hydroxyphenyl)acetamide inhibiting 96.6% of the tested strains, whereas its non-chlorinated counterpart showed no activity. mdpi.com

Molecular Targets and Mechanisms of Antimicrobial Action

The antimicrobial action of acetamide derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the precise molecular targets of this compound are not extensively detailed in the provided literature, the mechanisms of related compounds offer valuable insights.

For some acetamide derivatives, the presence of a chloro atom appears to be crucial for their antimicrobial effect, potentially by stabilizing the molecule within its target enzyme. mdpi.com One proposed mechanism of action against bacteria like Klebsiella pneumoniae is the inhibition of penicillin-binding proteins, which are essential for bacterial cell wall synthesis, leading to cell lysis. mdpi.com Furthermore, molecular docking studies on other acetamide hybrids have suggested that they may act by inhibiting bacterial kinases and DNA gyrases, enzymes vital for DNA replication and repair. nih.gov Some of these compounds have also demonstrated the ability to inhibit biofilm formation, a key factor in bacterial resistance and persistence. nih.gov

Anticancer Research

The pyridazine scaffold is also a prominent feature in the design of novel anticancer agents. Researchers have explored the potential of this compound analogues to combat various cancers through different mechanisms.

In Vitro Cytotoxicity and Apoptosis Induction Studies

Numerous studies have demonstrated the cytotoxic effects of pyridazine derivatives on various cancer cell lines. For instance, novel 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for their anticancer potential, with some compounds exhibiting significant growth inhibition against the NCI-60 panel of human cancer cell lines. nih.gov One particular compound, 9e, showed high inhibitory activity against renal (A498) and breast (T-47D) cancer cell lines. nih.gov

The mechanism of cytotoxicity often involves the induction of apoptosis, or programmed cell death. The investigation of various acetamide derivatives has shown their ability to induce apoptosis in cancer cells. nih.gov This is a desirable characteristic for an anticancer drug as it eliminates cancer cells in a controlled manner. The induction of apoptosis can be confirmed through various assays, such as measuring the activation of caspases, which are key enzymes in the apoptotic pathway.

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Compound 9e (a 3,6-disubstituted pyridazine) | A498 (Renal Cancer) | 97.91% inhibition | nih.gov |

| Compound 9e (a 3,6-disubstituted pyridazine) | T-47D (Breast Cancer) | 79.98% inhibition | nih.gov |

| Compound 8a (a 1,3-thiazole derivative) | Hela (Cervical Cancer) | IC50 = 1.3 ± 0.14 µM |

Modulation of Specific Oncological Pathways (e.g., PARP-1 Inhibition)

A significant area of anticancer research involving pyridazine derivatives is their ability to target specific oncological pathways. One such target is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.gov The inhibition of PARP-1 is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms. nih.gov

Novel chloropyridazine hybrids have been designed and synthesized as potential PARP-1 inhibitors. nih.gov The rationale behind this approach is that by inhibiting PARP-1, cancer cells become more susceptible to DNA damage, leading to cell death. nih.gov PARP inhibitors can act as chemosensitizers, enhancing the efficacy of DNA-damaging anticancer drugs, or as single-agent therapies in specific cancer types. nih.govfrontiersin.org The binding of these inhibitors to the catalytic site of PARP molecules prevents the repair of DNA single-strand breaks, which can then lead to the formation of lethal double-strand breaks during DNA replication. nih.govfrontiersin.org

Potential for Combination Therapies and Hybrid Molecule Design

The core structure of this compound, featuring a chloropyridazine ring linked to an acetamide group, presents a versatile scaffold for the design of hybrid molecules. The concept of molecular hybridization involves combining two or more pharmacophores to create a single molecule with multiple pharmacological targets, potentially leading to enhanced efficacy or a better safety profile.

Researchers have explored the synthesis of hybrid molecules incorporating pyridazine and pyrazole (B372694) moieties, which have demonstrated significant anti-inflammatory activity. nih.gov For instance, pyridazine–pyrazole hybrids have been designed to act as selective COX-2 inhibitors. nih.gov The design of such molecules often involves linking the different heterocyclic systems to create a compound that may exhibit synergistic effects. nih.gov The synthesis of novel 3-cyanopyridone/pyrazoline hybrids has also been reported, highlighting the utility of the pyridone ring, a close relative of the pyridazine ring system, in developing agents with antiproliferative properties.

Furthermore, the concept of combining therapeutic agents is a common strategy to enhance treatment outcomes. For example, N-acetylcysteine (NAC), which shares the acetamide functional group, has been studied in combination with other drugs like morphine, where it has shown a synergistic effect in reducing pain, attributed to its antioxidant properties. mdpi.com This suggests that compounds with an acetamide group might be suitable candidates for combination therapies.

Anti-inflammatory Research

The pyridazine core is a well-established scaffold in the development of anti-inflammatory agents. nih.govmdpi.com Various derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways.

Research into pyridazine derivatives has revealed their potential to inhibit key inflammatory mediators. For instance, certain pyridazinone derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) which are mediators of inflammation. mdpi.com Additionally, some pyridazinone derivatives have been shown to suppress the release of pro-inflammatory cytokines through the stimulation of nicotinic acetylcholine (B1216132) receptors (nAChR) on immune cells. mdpi.com

A study on a series of N-[1-(6'-chloropyridazin-3'-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides, which contain the same 6-chloropyridazine moiety as the title compound, demonstrated significant anti-inflammatory activity. researchgate.net The anti-inflammatory action of these compounds was evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. researchgate.net The preliminary structure-activity relationship studies from this research suggested that the presence of electron-withdrawing groups is beneficial for potent anti-inflammatory activity. researchgate.net

Furthermore, new pyrazole–pyridazine hybrids have been investigated as selective COX-2 inhibitors, with studies evaluating their impact on the production of inflammatory mediators like TNF-α, IL-6, PGE-2, and nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages. nih.gov

The anti-inflammatory mechanisms of pyridazine-containing compounds are multifaceted. Some derivatives exert their effects through the inhibition of enzymes like COX-2, while others may act on different targets. mdpi.comnih.govrsc.org For example, some pyridazinone derivatives have been reported to inhibit phosphodiesterase type 4 (PDE4), an enzyme involved in the inflammatory cascade. mdpi.com

The anti-inflammatory effects of some compounds are also linked to the inhibition of the NF-κB signaling pathway. mdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, these compounds can suppress the production of a wide range of inflammatory cytokines and mediators.

The table below summarizes the anti-inflammatory activity of some pyridazine analogues.

| Compound/Analogue Class | Model/Assay | Key Findings | Reference |

| N-[1-(6'-chloropyridazin-3'-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides | Carrageenan-induced rat paw edema | Compounds with electron-withdrawing groups showed potent anti-inflammatory activity. | researchgate.net |

| Pyridazinone derivatives | General review | Inhibition of COX-2, stimulation of nAChR, inhibition of PDE4. | mdpi.com |

| Pyrazole–pyridazine hybrids | LPS-induced RAW264.7 macrophages | Inhibition of COX-2 and production of TNF-α, IL-6, PGE-2, and NO. | nih.gov |

| Pyrido[2,3-d]pyridazine-2,8-dione derivatives | Croton oil-induced ear edema | Dual inhibition of COX-1 and COX-2. | nih.govrsc.org |

Analgesic Research and Related Pharmacological Activities

The acetamide and pyridazine moieties are also found in compounds investigated for their analgesic properties.

A study on a series of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides, which are structurally related to this compound, demonstrated significant in vivo analgesic and anti-inflammatory activities. nih.govresearchgate.net The analgesic effects were evaluated using the p-benzoquinone-induced writhing test in mice. nih.govresearchgate.net Several compounds in this series were found to be as potent as aspirin (B1665792) in this model. nih.govresearchgate.net

Other research on various acetamide derivatives has also highlighted their potential as analgesic agents. scilit.comresearchgate.netnih.gov These studies often utilize models of thermal, mechanical, and chemical nociception to assess the pain-relieving effects of the synthesized compounds. scilit.comresearchgate.netnih.gov

The table below presents findings on the analgesic activity of some acetamide and pyridazine analogues.

| Compound/Analogue Class | Model/Assay | Key Findings | Reference |

| [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides | p-Benzoquinone-induced writhing test | Several compounds showed analgesic activity equipotent to aspirin. | nih.govresearchgate.net |

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Hot-plate, tail-clip, and acetic acid-induced writhing tests | Significant decrease in writhing responses and increase in pain latencies. | scilit.comresearchgate.netnih.gov |

Exploration of Other Biological Effects

The pyridazine ring is a structural component of various compounds that have been investigated for their anticonvulsant properties. A series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives were synthesized and evaluated for their ability to antagonize seizures induced by maximal electroshock and bicuculline (B1666979) in mice. nih.gov The study found that compounds with a phenyl ring at the 6-position and a 4-hydroxypiperidine (B117109) side chain at the 3-position of the pyridazine ring exhibited notable anticonvulsant activity. nih.gov

Furthermore, research on triazolopyrimidine derivatives, which share a nitrogen-containing heterocyclic structure with pyridazines, has identified compounds with potent anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. nih.gov These findings suggest that the broader class of nitrogen-containing heterocycles, including pyridazines, holds promise for the development of new antiepileptic drugs.

Antiviral Activity

The pyridazine nucleus is a key structural motif in a variety of compounds exhibiting significant antiviral properties. sarpublication.com Derivatives of this scaffold have been reported to be active against several types of viruses. researchgate.net Although specific studies on the antiviral effects of this compound are not extensively documented in publicly available literature, the general class of pyridazine derivatives has shown promise in this area. For instance, some pyridazine compounds have been investigated for their ability to inhibit viral replication and proliferation. sarpublication.comresearchgate.net The structural features of the pyridazine ring are considered crucial for these interactions, though the precise mechanisms can vary depending on the specific derivative and the virus being targeted.

Antioxidant Activity

The antioxidant potential of various heterocyclic compounds, including pyridazine derivatives, is a field of active research. While specific antioxidant assays for this compound are not detailed in the available literature, related pyridazine and acetamide compounds have been evaluated for their ability to scavenge free radicals and mitigate oxidative stress. For example, some novel pyridazine derivatives have been synthesized and screened for their antioxidant capabilities, with a few showing potent activity. researchgate.net The mechanism of action is often attributed to the molecule's ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species.

Other Reported Biological Activities (e.g., Antidiabetic, Antinociceptive, Anthelmintic)

The versatile pyridazine scaffold is associated with a broad spectrum of other biological activities. sarpublication.comrjptonline.org

Antidiabetic Activity: Several pyridazine derivatives have been investigated as potential antidiabetic agents. researchgate.netrjptonline.org For instance, a series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated as effective antidiabetic drugs, acting through the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. rjptonline.org

Antinociceptive (Analgesic) Activity: The analgesic properties of pyridazine compounds are well-documented. sarpublication.com Pyridopyridazine derivatives, which contain a fused pyridine (B92270) and pyridazine ring system, have demonstrated analgesic effects. benthamdirect.com The presence of an acetamide side chain on a pyridazinone ring has been noted to enhance analgesic action in some series of compounds. sarpublication.com

Anthelmintic Activity: Information regarding the anthelmintic activity of this compound or its close analogues is not prominent in the reviewed scientific literature. However, the broad biological profile of pyridazines suggests that this is a potential area for future investigation.

Comparative Analysis of Biological Activities Across Pyridazine Derivatives

The pyridazine core structure is a privileged scaffold in medicinal chemistry, giving rise to derivatives with a remarkable range of pharmacological activities. The specific biological effect is highly dependent on the nature and position of substituents on the pyridazine ring. A comparative look at various derivatives highlights this diversity. sarpublication.comresearchgate.net

Interactive Table: Biological Activities of Various Pyridazine Scaffolds

| Derivative Class | Reported Biological Activities |

| General Pyridazines | Antiviral, Antibacterial, Antifungal, Antihypertensive, Analgesic, Anti-inflammatory, Anticonvulsant, Antidiabetic, Anticancer. sarpublication.comresearchgate.netrjptonline.org |

| Pyridazinones | Analgesic, Anti-inflammatory, Cardiotonic, Vasodilator, Antithrombotic. sarpublication.com |

| Pyridopyridazines | Antitumor, Analgesic, Diuretic, GABA-A Receptor Ligands, Phosphodiesterase (PDE4/PDE5) Inhibitors. benthamdirect.comingentaconnect.com |

| Fused Pyrazolo-pyridazines | Antibacterial, Antifungal. |

| Triazolo-pyridazines | Antidiabetic (DPP-4 inhibitors). rjptonline.org |

This comparison underscores the chemical tractability of the pyridazine nucleus, which allows for fine-tuning of its biological profile through structural modifications.

General Mechanisms of Action in Biological Systems (e.g., Enzyme and Receptor Modulation)

The diverse biological effects of pyridazine derivatives stem from their ability to interact with various biological targets, primarily through enzyme and receptor modulation. The unique physicochemical properties of the pyridazine ring are central to these interactions. nih.gov

The two adjacent nitrogen atoms in the pyridazine ring create a region of high electron density, making it an effective hydrogen bond acceptor. nih.govblumberginstitute.org This capacity for robust hydrogen bonding allows pyridazine-containing molecules to dock effectively into the active sites of enzymes or the binding pockets of receptors, modulating their activity. For example, the nitrogen atoms can engage in dual H-bonding interactions with a target protein, a feature that is gainfully applied in drug design. nih.gov

Structure Activity Relationship Sar and Molecular Design Rationales

Influence of Pyridazine (B1198779) Ring Substituents on Biological Potency

The substituents on the pyridazine ring of N-(6-Chloropyridazin-3-yl)acetamide are fundamental determinants of its biological profile. The specific placement and nature of the chlorine atom and the acetamide (B32628) group are critical for molecular interactions with biological targets.

The acetamide group at the 3-position is another critical functional group that governs the biological potency of this class of compounds. The amide linkage within the acetamide group is capable of participating in hydrogen bonding, a key interaction for ligand-receptor binding. mdpi.com The delocalized electrons of the amide can also engage in various molecular interactions. mdpi.com Furthermore, the acetamide moiety, with its sp³ hybridized methylene (B1212753) group, influences the flexibility, polarity, and lipophilicity of the entire molecule. mdpi.com These properties are essential for regulating how the compound is absorbed, distributed, and metabolized in the body. The acetamide functional group is also recognized for its utility in prodrug design, where it can be modified to improve pharmacokinetic parameters or enhance chemical properties of a parent drug. archivepp.com In the context of cyclooxygenase-II (COX-II) inhibitors, many amide derivatives have been synthesized to achieve potent and selective anti-inflammatory activity. archivepp.com

Effects of Introducing Heterocyclic and Aromatic Moieties on Bioactivity

The introduction of various heterocyclic and aromatic groups onto the core this compound structure has been a widely explored strategy to modulate its biological activity. These modifications can significantly alter the compound's potency, selectivity, and therapeutic application.

For example, studies on related pyridazinone systems have shown that attaching different aromatic rings at the 6-position leads to diverse pharmacological profiles. The introduction of cyclohexyl or thienyl (a heterocyclic moiety) groups resulted in compounds with antidepressant and serotoninergic activity. ajrconline.org In contrast, attaching an alpha-naphthyl group (an aromatic moiety) conferred selective dopaminergic activity. ajrconline.org This demonstrates how the nature of the appended ring system can fine-tune the compound's interaction with different biological targets.

Further research has involved synthesizing complex derivatives where the pyridazine ring is linked to other heterocyclic systems like pyrazole (B372694). For instance, N-[1-(6'-chloropyridazin-3-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides were evaluated as anti-inflammatory agents, indicating that this combination of heterocyclic rings can produce potent COX-2 inhibitors. researchgate.net The substitution pattern on the appended phenyl ring also played a crucial role in determining the inhibitory activity.

The table below summarizes the observed effects of introducing different moieties on the bioactivity of pyridazine derivatives based on various studies.

| Core Structure | Introduced Moiety | Position of Introduction | Observed Bioactivity | Reference |

| Pyridazinone | Cyclohexyl, Thienyl | 6-position | Antidepressant, Serotoninomimetic | ajrconline.org |

| Pyridazinone | Alpha-naphthyl | 6-position | Selective Dopaminergic | ajrconline.org |

| Pyridazinone | Arylpiperazinomethyl | 2-position | Anti-inflammatory | ajrconline.org |

| 6-Chloropyridazine | Substituted Phenyl-Pyrazole | 3-position (via N-linkage) | Anti-inflammatory (COX-2 inhibition) | researchgate.net |

| Triazolopyridazine | Various Heteroaryl Groups | Replacement of Triazolopyridazine | Anti-Cryptosporidium | nih.gov |

Strategic Modifications for Enhanced Bioactivity and Selectivity

To improve the therapeutic potential of this compound analogs, medicinal chemists employ various strategic modifications aimed at enhancing their biological activity and selectivity for the intended target. These modifications are often guided by established SAR and computational modeling.

One common strategy is the introduction of small alkyl groups at specific positions of the pyridazine ring. For instance, the addition of a methyl group at the 5-position of a 4,5-dihydro-3-(2H)-pyridazinone ring was found to enhance its inotropic potency. ajrconline.org Another effective strategy involves introducing substituents at other positions of the pyridazine ring to modulate activity. Research has shown that introducing a substituent at the 4-position of 5-substituted-6-phenyl-3(2H)-pyridazinones led to a significant increase in platelet aggregation inhibitory activity. ajrconline.org

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational approach that plays a vital role in modern drug discovery, including the development of this compound analogs. dovepress.com A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.comresearchgate.net These models are used to screen large databases of virtual compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. dovepress.com For pyridazine derivatives, pharmacophore models can be developed based on the structures of known active compounds or the active site of the target protein. researchgate.netresearchgate.net

Lead optimization is the process of taking a promising lead compound, identified through screening or other means, and refining its structure to create a drug candidate with improved properties. nih.govresearchgate.net This process involves an iterative cycle of designing, synthesizing, and testing new analogs to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. scienceopen.comnih.gov For compounds like this compound, optimization strategies might include:

Exploring different substituents on the pyridazine ring and the acetamide group to improve target binding.

Replacing parts of the molecule with isosteres (groups with similar physical or chemical properties) to enhance metabolic stability or reduce toxicity.

Modifying the lipophilicity of the molecule to improve its absorption and distribution. mdpi.com

Using structure-based drug design , if the 3D structure of the target protein is known, to design molecules that fit perfectly into the binding site. nih.gov

Through these combined strategies of pharmacophore modeling and lead optimization, researchers can rationally design novel this compound derivatives with superior therapeutic profiles.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electronic structure, reactivity, and stability.

Molecular Docking Simulations for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Investigation of Specific Enzyme and Receptor Binding Sites (e.g., VEGFR-2, PARP-1, nAChRs, COX-2)While research exists on various inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly(ADP-ribose) polymerase 1 (PARP-1), nicotinic acetylcholine (B1216132) receptors (nAChRs), and Cyclooxygenase-2 (COX-2), none of the identified studies specifically report the docking of N-(6-Chloropyridazin-3-yl)acetamide into the active sites of these proteins.

VEGFR-2: This is a key target in anti-angiogenesis therapy for cancer. nih.govsemanticscholar.org Numerous studies focus on designing novel VEGFR-2 inhibitors, often using molecular docking to guide their work, but this compound was not among the compounds investigated. nih.govsemanticscholar.orgmdpi.com

PARP-1: PARP inhibitors are a class of targeted cancer therapies. nih.govnih.gov The development of new PARP inhibitors often involves extensive computational analysis, though none was found for this specific compound.

nAChRs: These receptors are implicated in various neurological disorders, and identifying selective ligands is an active area of research. However, docking studies involving this compound were not found.

COX-2: As a key enzyme in inflammation, COX-2 is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netmdpi.com Studies on related pyridazine (B1198779) derivatives have explored their potential as COX-2 inhibitors, sometimes including docking simulations. nih.govnih.gov For instance, one study investigated N-Substituted benzylidene-4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-ones, which share the chloropyridazine core but are structurally distinct from this compound. nih.gov No docking results were found for the specific acetamide (B32628) compound.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational landscape, flexibility, and stability of a molecule like this compound.

A hypothetical MD simulation of this compound would involve placing it in a simulated environment, such as a solvent box of water, and observing its dynamic behavior. Key insights that could be gained include:

Rotational Barriers: Analysis of the dihedral angles, particularly around the bond connecting the acetamide group to the pyridazine ring, would reveal the rotational energy barriers. This helps in identifying the most stable conformations (rotamers) and the energy required to transition between them.

Solvent Interactions: MD simulations can map the interactions between the molecule and surrounding solvent molecules. For this compound, this would highlight the role of the nitrogen atoms in the pyridazine ring and the carbonyl oxygen of the acetamide group in forming hydrogen bonds with water, influencing its solubility and distribution.

While specific MD simulation data for this compound is not presently published, the methodology remains a critical tool for understanding its dynamic nature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific property. nih.govmdpi.comresearchgate.net These models are fundamental in drug discovery and materials science for predicting the properties of new compounds. mdpi.com

For this compound, a QSAR study would typically involve:

Dataset Collection: A series of structurally related pyridazine derivatives with measured biological activity (e.g., enzyme inhibition, receptor binding) or a physical property (e.g., corrosion inhibition efficiency) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity. bldpharm.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds. bldpharm.com

A hypothetical QSAR model for a series of compounds including this compound could reveal which structural features are crucial for a particular activity. For instance, it might show that the presence of the chloro group at the 6-position is essential for high activity, or that the nature of the substituent on the acetamide nitrogen significantly modulates the compound's potency. Such models are invaluable for designing new, more effective molecules. mdpi.com

Table 1: Key Concepts in QSAR Modeling

| Concept | Description | Relevance to this compound |

| Molecular Descriptors | Numerical values that encode chemical information about a molecule's structure. | Could include descriptors for its size, shape, and electronic properties to predict its behavior. |

| Training Set | A set of molecules with known activities used to build the QSAR model. | Would require a dataset of pyridazine derivatives with measured properties. |

| Test Set | An independent set of molecules used to validate the predictive ability of the model. | Essential to ensure the model can accurately predict the activity of new compounds. |

| Statistical Methods | Algorithms like Partial Least Squares (PLS) used to correlate descriptors with activity. researchgate.net | Used to derive the mathematical relationship between the structure and activity. |

Computational Approaches in Materials Science (e.g., Corrosion Inhibition Mechanisms)

Computational chemistry, particularly Density Functional Theory (DFT), offers significant insights into the application of organic molecules in materials science, such as for corrosion inhibition. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are often effective corrosion inhibitors due to their ability to adsorb onto metal surfaces. ingentaconnect.com

For this compound, computational studies could predict its potential as a corrosion inhibitor for metals like copper or steel in acidic media. ingentaconnect.comjocpr.com DFT calculations can determine several key quantum chemical parameters:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A high EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value indicates the ability to accept electrons from the metal.

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's stability. A lower energy gap generally correlates with higher inhibition efficiency as the molecule is more polarizable.

Mulliken Charges: The distribution of partial charges on the atoms of the molecule can identify the likely sites of interaction with the metal surface. The nitrogen and oxygen atoms in this compound would be expected to be primary adsorption centers.

Dipole Moment (μ): A higher dipole moment can favor the accumulation of the inhibitor molecules on the metal surface, potentially leading to better corrosion protection.

Table 2: Hypothetical Quantum Chemical Parameters for Corrosion Inhibition

| Parameter | Significance in Corrosion Inhibition | Predicted Role for this compound |

| EHOMO | Electron-donating ability | The lone pairs on nitrogen and oxygen atoms would contribute to a relatively high HOMO energy, facilitating adsorption. |

| ELUMO | Electron-accepting ability | The π-system of the pyridazine ring can accept electrons, contributing to back-bonding. |

| ΔE (Energy Gap) | Reactivity and polarizability | A moderate energy gap would suggest good reactivity towards the metal surface. |

| Mulliken Charges | Adsorption centers | Negative charges on N and O atoms would indicate them as the primary sites for chemical adsorption. |

Combined Experimental and Computational Research Paradigms

The most powerful approach to understanding a chemical compound is through the integration of experimental and computational methods. jocpr.com For this compound, this synergistic paradigm would involve a continuous feedback loop between laboratory synthesis and testing, and in silico analysis.

For example, in developing it as a potential corrosion inhibitor, an experimentalist might synthesize the compound and measure its inhibition efficiency using techniques like weight loss measurements or electrochemical impedance spectroscopy. jocpr.com Concurrently, a computational chemist would perform DFT and MD simulations.

The computational results can explain the experimental findings at a molecular level. For instance, DFT can rationalize why the compound adsorbs on the metal surface, and MD can show how the inhibitor film behaves over time.

The computational models can guide further experimental work. If QSAR models suggest that a different substituent would improve performance, this can guide the synthesis of new derivatives, making the research process more efficient and targeted. ingentaconnect.com

This integrated approach ensures that experimental observations are supported by a strong theoretical framework and that computational predictions are grounded in real-world data, accelerating the pace of scientific discovery.

Advanced Analytical Methodologies in the Study of N 6 Chloropyridazin 3 Yl Acetamide

Spectroscopic Characterization Techniques in Research

Spectroscopy is the cornerstone for elucidating the molecular structure of N-(6-Chloropyridazin-3-yl)acetamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

In ¹H NMR analysis of a related derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the proton of the amide group (NH-C=O) was observed as a singlet signal at 9.32 ppm. semanticscholar.org For this compound, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The two aromatic protons on the pyridazine (B1198779) ring would likely appear as doublets due to coupling with each other. The methyl protons of the acetamide (B32628) group would typically present as a sharp singlet, and the amide proton would also appear as a singlet.

Table 1: Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|---|---|---|

| Pyridazine-H | ~7.5 - 8.5 | Doublet (d) | 1H |

| Pyridazine-H | ~7.5 - 8.5 | Doublet (d) | 1H |

| Amide-H (NH) | ~9.0 - 11.0 | Singlet (s) | 1H |

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ) in ppm |

|---|---|

| C=O (Amide) | ~168 - 172 |

| C-Cl (Pyridazine) | ~150 - 155 |

| C-N (Pyridazine) | ~145 - 150 |

| C-H (Pyridazine) | ~120 - 130 |

| C-H (Pyridazine) | ~115 - 125 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For related amide compounds, characteristic absorption bands confirm the presence of key functional groups. For instance, the N-H stretching vibration typically appears around 3262 cm⁻¹, while the C=O (amide I) stretching vibration is observed near 1688 cm⁻¹. nih.gov Another key band corresponds to the C-N stretching vibration coupled with N-H bending (amide II) around 1433 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C=O (Amide I) | Stretch | 1670 - 1700 |

| N-H (Amide II) | Bend | 1500 - 1550 |

| C-N | Stretch | 1400 - 1450 |

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular formula is C₆H₆ClN₃O, corresponding to a molecular weight of approximately 171.58 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition.

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. This method provides definitive data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided results, studies on analogous molecules, such as 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, demonstrate the utility of this technique. nih.gov In that study, X-ray diffraction revealed the near-planar geometry of the phenylacetamide moiety and identified intermolecular N—H⋯O hydrogen bonds that link molecules in the crystal lattice. nih.gov A similar analysis for this compound would confirm the planarity of the pyridazine ring and the conformation of the acetamide substituent, as well as reveal how the molecules pack together through hydrogen bonding or other non-covalent interactions.

Chromatographic Purity and Separation Techniques in Research (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis. bldpharm.comambeed.com

High-Performance Liquid Chromatography (HPLC) is a quantitative method used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would likely be used, where the compound is passed through a column with a nonpolar stationary phase. The purity of the sample is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. Commercial suppliers confirm that HPLC is a standard quality control method for this compound. bldpharm.comambeed.com

Thin-Layer Chromatography (TLC) is a simpler, qualitative technique used for rapid purity checks and to determine appropriate conditions for larger-scale column chromatography. A spot of the compound solution is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). A solvent system (mobile phase) is allowed to move up the plate, and the separation of components is observed. The retention factor (Rf) value of the main spot provides an indication of purity when compared against a reference standard.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Pathways for Pyridazine (B1198779) Derivatives

The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, but its synthesis can be challenging. nih.govslideshare.net Traditional methods are being supplemented and replaced by more efficient, versatile, and scalable modern synthetic strategies. A significant approach involves the condensation of hydrazine (B178648) or its derivatives with appropriate γ-ketoacids to form the pyridazinone ring, which can then be further modified. mdpi.com

Recent advancements focus on transition-metal-catalyzed reactions, which offer novel pathways to highly substituted pyridazines. liberty.edu Researchers are also exploring multicomponent reactions where several starting materials are combined in a single step to create complex molecular architectures efficiently. One such method involves reacting 1,2-diacylcyclopentadienes with hydrazine hydrate (B1144303) to form 5,6-fused ring pyridazines. liberty.edu For N-(6-Chloropyridazin-3-yl)acetamide specifically, a plausible and efficient synthetic route would likely involve the acetylation of 3-amino-6-chloropyridazine (B20888). The synthesis of related structures, such as pyrazole-containing pyridazine derivatives, has been achieved starting from 3-chloro-6-hydrazinopyridazine, highlighting a viable strategy for building upon the chloropyridazine core. researchgate.net

Table 1: Overview of Modern Synthetic Strategies for Pyridazine Derivatives

| Synthetic Strategy | Key Reactants | Noteworthy Features | Source(s) |

| Hydrazine Condensation | γ-Ketoacids and Hydrazine Hydrate | A fundamental and widely used method for creating the core pyridazinone structure. mdpi.com | mdpi.com |

| Hydrazone-Based Synthesis | Hydrazones condensed with aldehydes, ketones, or dicarbonyl compounds | Allows for the creation of a wide variety of substituted pyridazine hydrazones with antimicrobial potential. nih.gov | nih.gov |

| Fused-Ring Synthesis | 1,2-Diacylcyclopentadienes and Hydrazine Hydrate | Produces pyridazines fused with a five-membered ring, with potential applications in organic electronics. liberty.edu | liberty.edu |

| Diels-Alder Reactions | Imines and Tetrazines | A cycloaddition approach for constructing the pyridazine ring system. mdpi.com | mdpi.com |

| Nucleophilic Substitution/Cross-Coupling | Halogenated Pyridazines (e.g., 3,6-dichloropyridazine) | Enables the introduction of various functional groups, such as phenoxy ethers for herbicidal applications, often using Suzuki or other cross-coupling reactions. mdpi.comoup.com | mdpi.comoup.com |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The pyridazine scaffold is a cornerstone in drug discovery, with derivatives exhibiting an exceptionally broad range of pharmacological activities. researchgate.neteurekaselect.com These include anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and cardiovascular-protective properties. mdpi.comnih.gov Marketed drugs such as the cardiotonics pimobendan (B44444) and levosimendan (B1675185) contain the pyridazine ring, underscoring its therapeutic relevance. eurekaselect.com

For this compound and its close analogs, research is beginning to uncover specific therapeutic potentials. Studies on structurally related N-[1-(6'-chloropyridazin-3-yl)-pyrazol-5-yl]alkanamides have demonstrated notable anti-inflammatory activity. researchgate.net This suggests that this compound itself is a strong candidate for development as a novel anti-inflammatory agent.

Furthermore, the anticancer potential of pyridazines is a major area of investigation. nih.gov These compounds have been found to target a variety of biological processes involved in cancer, acting as inhibitors for crucial enzymes like glutaminase (B10826351) 1 (GLS1) and tropomyosin receptor kinase (TRK). nih.gov The future exploration of this compound could involve screening it against a panel of cancer-related kinases and other targets to uncover new applications in oncology. Its potential as an antimicrobial agent also warrants investigation, given the general activity of the pyridazine class against various bacterial and fungal strains. nih.gov

Table 2: Selected Biological Activities of the Pyridazine Scaffold

| Biological Activity | Target/Mechanism (if known) | Example Compound Class | Source(s) |

| Anti-inflammatory | Inhibition of inflammatory mediators; COX inhibition | Pyridazinone derivatives, Pyrazolyl pyridazines | eurekaselect.commdpi.comresearchgate.net |

| Anticancer | Kinase inhibition (e.g., TRK), Glutaminase (GLS1) inhibition, BRD inhibition | Fused tricyclic pyridazinones, various substituted pyridazines | nih.govmdpi.comnih.gov |

| Antimicrobial | Various, including inhibition of essential bacterial enzymes | Pyridazine hydrazones, Sulfamoylpyrazolo[3,4-c]pyridazines | nih.govresearchgate.net |

| Antiviral | Inhibition of viral replication (e.g., Hepatitis A Virus) | Fused pyridazine derivatives | nih.gov |

| Cardiovascular | Cardiotonic, Antihypertensive | Pimobendan, Levosimendan | researchgate.neteurekaselect.com |

| Agrochemical | Various modes of action | Pyridazyl ethers, other substituted pyridazines | researchgate.netoup.comgoogle.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov These technologies are being applied to predict the properties of molecules, screen vast virtual libraries, and even design novel compounds from the ground up. springernature.com For pyridazine-based research, AI offers a powerful toolkit to accelerate progress.

Generative AI models can be trained on existing libraries of pyridazine derivatives to propose new molecules with optimized properties. researchgate.net For instance, an AI model could design analogs of this compound predicted to have enhanced anti-inflammatory activity or improved metabolic stability. This process, known as "scaffold hopping" or "scaffold elaboration," allows chemists to explore novel chemical space efficiently. researchgate.net

Investigation of this compound in Advanced Materials and Agrochemistry

Beyond medicine, the unique chemical properties of the pyridazine ring open doors to applications in other technologically advanced sectors.

Agrochemistry: The pyridazine scaffold is well-established in the agrochemical industry. researchgate.net Derivatives have been successfully developed as herbicides, fungicides, and insecticides. oup.comgoogle.com For example, a series of pyridazyl ethers derived from 3,6-dichloropyridazine (B152260) have been prepared and evaluated as herbicides. oup.com The structural similarity of this compound to known agrochemicals, such as the pesticide acetamiprid (B1664982) which has a chloropyridin-yl moiety, strongly suggests its potential for investigation in this area. nih.gov Future research could focus on screening the compound and its derivatives for activity against common agricultural pests, weeds, and fungal pathogens.

Advanced Materials: The electron-deficient nature of the pyridazine ring, combined with its aromaticity, imparts interesting electronic and photophysical properties. Research into related heterocyclic systems has revealed potential applications as organic semiconductors, suggesting that pyridazines could be used in electronic devices. liberty.edu Additionally, the ability of the pyridazine core to be incorporated into larger conjugated systems makes it a candidate for the development of novel dyes and fluorescent probes. mdpi.com The N-H and C=O groups in this compound provide sites for hydrogen bonding, which could be exploited in the field of crystal engineering to create supramolecular structures with tailored properties. mdpi.com

Addressing Challenges and Opportunities in Pyridazine-Based Research

The future of research involving this compound and related compounds is bright, though not without its challenges.

Challenges:

Synthetic Complexity: While new methods are emerging, the synthesis of specifically substituted pyridazines can still be complex, sometimes requiring multi-step processes with modest yields. mdpi.com A key challenge is to develop more robust and versatile synthetic routes. researchgate.net

Selectivity and Toxicity: In drug discovery, achieving high selectivity for a biological target while minimizing off-target effects and toxicity is a universal challenge. For pyridazine-based anticancer agents, this remains a primary focus of research. nih.gov

Resistance: In both medicine and agrochemistry, the emergence of resistance to existing agents is a constant threat that necessitates the continuous discovery of compounds with novel mechanisms of action. acs.org

Opportunities: